1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(naphthalen-1-ylmethyl)urea
Description
Properties
IUPAC Name |
1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(naphthalen-1-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c23-19(16-9-12-25-13-10-16)8-11-21-20(24)22-14-17-6-3-5-15-4-1-2-7-18(15)17/h1-7,16,19,23H,8-14H2,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGPQVWMHJTLBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)NCC2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(naphthalen-1-ylmethyl)urea typically involves multiple steps:
Formation of the Tetrahydropyran Moiety: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable diol precursor.
Attachment of the Naphthalene Ring: The naphthalene moiety is introduced via a Friedel-Crafts alkylation reaction, where naphthalene is alkylated with an appropriate alkyl halide.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The urea linkage can participate in nucleophilic substitution reactions, where the urea nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.
Scientific Research Applications
1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(naphthalen-1-ylmethyl)urea has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific functionalities.
Biological Studies: It can be used in studies to understand its interactions with enzymes, receptors, and other biomolecules.
Mechanism of Action
The mechanism of action of 1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Urea Derivatives with Heterocyclic Substituents
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a)
- Key Features : Ethyl group at the urea nitrogen and a pyrazole-methyl substituent.
- Physical Properties : Melting point and spectroscopic data (IR, NMR) are reported, consistent with urea derivatives .
- Comparison : Unlike the target compound, 9a lacks a hydroxyl group and tetrahydro-2H-pyran moiety, reducing its hydrogen-bonding capacity and rigidity. The phenyl-pyrazole group may confer different biological activity profiles.
1-(3-(tert-butyl)-1-(3-chloro-4-hydroxyphenyl)-1H-pyrazol-5-yl)-3-((1S,4S)-4-((3-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)oxy)-1,2,3,4-tetrahydronaphthalen-1-yl)urea
- Key Features : Complex triazolo-pyridine and tetrahydronaphthalene substituents.
- Molecular Weight : 614.147 g/mol .
- Comparison : The target compound’s naphthalen-1-ylmethyl group is less polar than the triazolo-pyridine moiety here, suggesting lower water solubility but higher lipophilicity. The tert-butyl group in this analog may enhance metabolic stability compared to the hydroxypropyl group in the target.
Compounds with Tetrahydro-2H-pyran Moieties
(3E)-6,6-Dimethyl-3-[(2-nitrophenyl)methylidene]tetrahydro-2H-pyran-2-one (4a-d)
- Synthesis : Prepared via polyphosphoric acid-mediated cyclization and purified by column chromatography .
- Comparison : While structurally distinct (pyran-2-one vs. urea), the tetrahydro-2H-pyran ring in both compounds may confer similar steric effects. The nitro group in 4a-d introduces strong electron-withdrawing properties absent in the target compound.
Tepraloxydim and Clethodim
- Use : Herbicidal agents with tetrahydro-2H-pyran-4-yl groups .
- Comparison : These pesticides highlight the agrochemical relevance of the tetrahydro-2H-pyran scaffold. The target compound’s urea and naphthalene groups likely redirect its application toward medicinal chemistry (e.g., enzyme inhibition).
Naphthalene-Containing Analogs
3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-naphthalen-2-yl-1,5-dihydro-pyrrol-2-one (14)
- Key Features : Naphthalen-2-yl substituent and pyrrolone core.
- Physical Properties : Melting point 247–249°C; molecular weight 402.18 g/mol .
- Comparison : The positional isomerism (naphthalen-1-yl vs. 2-yl) may alter aromatic interactions. The target compound’s urea backbone could enhance hydrogen-bonding compared to the pyrrolone ring in 14.
Biological Activity
1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic compound with a complex structure that includes a naphthalene ring, a tetrahydropyran moiety, and a urea linkage. This unique combination of functional groups suggests potential biological activities that warrant further investigation.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The hydroxyl group may enhance its solubility and bioavailability, while the naphthalene moiety could facilitate interactions with hydrophobic sites on proteins.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural features can inhibit the growth of both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Percentage |
|---|---|---|
| Compound A | E. coli | 94.5% |
| Compound B | S. aureus | 72.5% |
| Compound C | Pseudomonas aeruginosa | 67.3% |
Anticancer Activity
The compound's potential as an anticancer agent is also under investigation. Similar compounds have been reported to exhibit antiproliferative effects against various cancer cell lines, including colorectal adenocarcinoma. The mechanism often involves the induction of apoptosis or cell cycle arrest .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on derivatives of naphthalene-based ureas demonstrated that certain analogs showed remarkable inhibition against Pseudomonas aeruginosa. The results indicated that modifications in the side chains could significantly enhance antimicrobial potency. -
Case Study on Anticancer Properties :
In vitro studies highlighted the effectiveness of naphthalene derivatives in inhibiting the proliferation of human cancer cell lines. The results suggested that the presence of the tetrahydropyran moiety could contribute to enhanced cellular uptake and bioactivity.
Q & A
Q. What are the key considerations for synthesizing 1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(naphthalen-1-ylmethyl)urea?
Methodological Answer: The synthesis involves multi-step reactions, starting with precursor coupling and ending with purification. Critical steps include:
- Reflux conditions : Use xylene as a solvent under reflux for 25–30 hours to ensure complete reaction .
- Purification : Post-reaction, separate the organic layer, wash with water, dry over anhydrous Na₂SO₄, and recrystallize from methanol to enhance purity .
- Functional group compatibility : The tetrahydro-2H-pyran and naphthalene moieties require steric and electronic considerations during coupling .
Q. How is the compound characterized to confirm its structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify the spatial arrangement of the tetrahydro-2H-pyran, naphthalene, and urea groups .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
- Chromatography : Employ HPLC or GC to assess purity and detect byproducts .
Q. What stability challenges arise for this compound under varying environmental conditions?
Methodological Answer:
- Hydrolysis susceptibility : The urea group may hydrolyze under acidic/basic conditions. Test stability in buffered solutions (pH 2–9) at 25–40°C .
- Oxidative stability : Evaluate reactivity with ROS (e.g., H₂O₂) using UV-Vis spectroscopy .
- Storage recommendations : Store in inert atmospheres (N₂/Ar) at –20°C to prevent degradation .
Advanced Research Questions
Q. How can synthesis yield be optimized using computational and statistical methods?
Methodological Answer:
- Reaction path search : Apply quantum chemical calculations (e.g., DFT) to identify energy-minimized pathways and transition states .
- Design of Experiments (DoE) : Use factorial design to optimize variables (temperature, solvent ratio, catalyst loading). For example, a central composite design can reduce required trials by 40% .
- Continuous flow reactors : Improve scalability and yield by minimizing batch-to-batch variability .
Q. What mechanistic approaches are used to study its potential biological activity?
Methodological Answer:
- Molecular docking : Simulate interactions with target proteins (e.g., kinases, GPCRs) using AutoDock or Schrödinger Suite to identify binding affinities .
- Biochemical assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based) .
- Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes in treated cell lines .
Q. How can contradictory data in biological activity studies be resolved?
Methodological Answer:
- Structure-activity relationship (SAR) analysis : Compare substituent effects. For example, replacing thiophene with phenyl groups alters electronic properties, impacting activity .
- Dose-response validation : Repeat assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects .
- Meta-analysis : Aggregate data from analogous urea derivatives to identify trends (e.g., logP correlations with bioavailability) .
Q. What computational tools predict the compound’s reactivity in biological systems?
Methodological Answer:
- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers to predict membrane permeability .
- ADMET prediction : Use SwissADME or ADMETLab to estimate absorption, metabolism, and toxicity .
- Quantum mechanics/molecular mechanics (QM/MM) : Study reaction mechanisms at active sites (e.g., cytochrome P450 oxidation) .
Q. How do substituents on the tetrahydro-2H-pyran ring influence bioactivity?
Methodological Answer:
- Steric effects : Introduce bulkier groups (e.g., methyl, cyclopropyl) to assess steric hindrance at target sites .
- Electronic modulation : Replace oxygen in the pyran ring with sulfur (thiopyran) to alter electron density and hydrogen-bonding capacity .
- Comparative studies : Synthesize analogs with furan or thiophene rings and compare IC₅₀ values .
Q. What strategies are effective in designing derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- Prodrug modification : Add ester groups to the hydroxyl moiety to improve oral bioavailability .
- Lipophilicity optimization : Adjust logP via substituent variation (e.g., fluorinated groups) to enhance blood-brain barrier penetration .
- Metabolic stability testing : Use liver microsome assays to identify vulnerable sites for deuteration or methylation .
Q. How can statistical methods improve experimental design in formulation studies?
Methodological Answer:
- Response Surface Methodology (RSM) : Model interactions between excipients (e.g., PEG, cyclodextrins) and compound solubility .
- Principal Component Analysis (PCA) : Reduce dimensionality in stability data (pH, temperature, humidity) to identify critical factors .
- Bayesian optimization : Prioritize experimental conditions with the highest likelihood of success using prior data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
